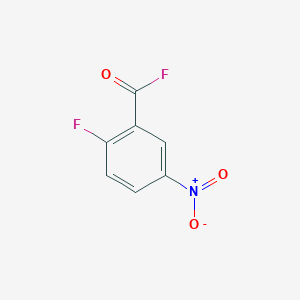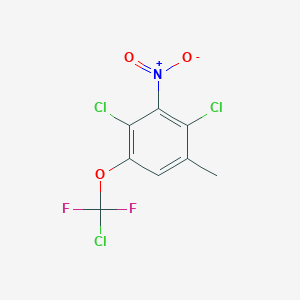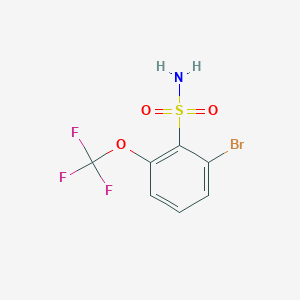
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene, also known as BTFMB, is a highly fluorinated organic compound with a wide range of applications in scientific research. BTFMB has been used in a variety of synthetic reactions, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in reaction mixtures, and as a model compound for studying the reactivity of fluorinated compounds. This compound has also been used in biochemical and physiological studies, as it has been shown to interact with various proteins and enzymes.
Mécanisme D'action
The mechanism of action of 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is not yet fully understood. It is believed that this compound binds to proteins and enzymes in a non-covalent manner, forming a complex that can affect the activity of the protein or enzyme. This compound is also believed to interact with other molecules in the cell, such as DNA, RNA, and other small molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450, and can also reduce the activity of certain proteins, such as transcription factors. In vivo studies have shown that this compound can reduce inflammation, modulate the immune response, and reduce the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has several advantages for use in lab experiments. It is a highly fluorinated compound, which makes it highly resistant to chemical and thermal degradation. Additionally, it is relatively inexpensive to synthesize, and is relatively easy to handle. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its effects on proteins and enzymes are not yet fully understood. Additionally, it can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene. One potential direction is to further explore its effects on proteins and enzymes. Another potential direction is to investigate its potential therapeutic applications, such as its potential to reduce inflammation or modulate the immune response. Additionally, further research could be done to explore its potential applications in organic synthesis, such as its potential to be used as a catalyst in reaction mixtures. Finally, further research could be done to develop methods for synthesizing this compound in larger quantities.
Méthodes De Synthèse
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can be synthesized by a variety of methods. The most common method is the reaction of 2,4-difluorotoluene with trifluoromethanesulfonic anhydride, followed by hydrolysis of the resulting sulfonate. This method is often used for the synthesis of this compound in the laboratory. Another method involves the reaction of 2,4-difluorotoluene with trifluoromethyl iodide, followed by hydrolysis of the resulting iodo compound. This method is often used in industrial-scale synthesis.
Propriétés
IUPAC Name |
1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)4-1-2-6(19-9(16,17)18)5(3-4)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBJSRIMWERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














